2-Phenyl-2-butenal

Catalog No.
S625492
CAS No.
4411-89-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-butenal

CAS Number

4411-89-6

Product Name

2-Phenyl-2-butenal

IUPAC Name

(E)-2-phenylbut-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-

InChI Key

DYAOGZLLMZQVHY-MBXJOHMKSA-N

SMILES

CC=C(C=O)C1=CC=CC=C1

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC=C(C=O)C1=CC=CC=C1

Isomeric SMILES

C/C=C(/C=O)\C1=CC=CC=C1

Food Science and Flavoring:

  • Flavor Additive: Due to its pleasant aroma and taste profile, 2-Phenyl-2-butenal finds use as a flavor additive in the food industry. It contributes notes of cocoa, honey, nuttiness, and floral scents []. The Flavor and Extract Manufacturers Association (FEMA) lists it as FEMA 3224, signifying its Generally Recognized As Safe (GRAS) status for use in specific food categories [].

Organic Synthesis:

  • Intermediate Molecule: Researchers utilize 2-Phenyl-2-butenal as a building block in organic synthesis. Its reactive aldehyde group allows for further chemical transformations leading to the creation of more complex molecules []. This makes it valuable for synthesizing various organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyestuffs.

Other Research Areas:

  • Limited research suggests 2-Phenyl-2-butenal might possess biological activities. However, more investigation is needed to understand its potential as a medicinal agent or its role in other scientific fields.

2-Phenyl-2-butenal, with the molecular formula C10H10OC_{10}H_{10}O, is an unsaturated organic compound classified as an α,β-unsaturated aldehyde. It features a double bond between the second and third carbon atoms, resulting in the existence of two geometric isomers: cis and trans forms. This compound is primarily noted for its role in organic synthesis and as a flavoring agent in the food industry, imparting chocolate, earthy, and floral notes to various products .

2-Phenyl-2-butenal can pose some safety concerns:

  • Skin and eye irritant: It can cause irritation upon contact with skin and eyes [].
  • Respiratory irritant: Inhalation may irritate the respiratory tract [].
  • Combustible: It is flammable and should be handled with care around ignition sources [].

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids, such as phenylbutanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols, specifically 2-phenyl-2-butenol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, leading to various substituted derivatives depending on the nucleophile used .

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationPotassium permanganatePhenylbutanoic acid
ReductionSodium borohydride2-Phenyl-2-butenol
SubstitutionAmines or thiolsVarious substituted derivatives

2-Phenyl-2-butenal exhibits notable biological activity primarily as a flavoring agent. Its interaction with olfactory receptors contributes to flavor perception in food products. Additionally, it has been found to influence cellular processes by modulating gene expression involved in oxidative stress response, impacting cellular redox balance. This compound interacts with enzymes such as aldehyde dehydrogenase, facilitating the detoxification of aldehydes in biological systems .

The synthesis of 2-Phenyl-2-butenal can be achieved through several methods:

  • Aldol Condensation: The primary method involves the aldol condensation of acetaldehyde and phenylacetaldehyde, typically facilitated by a base catalyst such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The reaction conditions are carefully controlled regarding temperature and pressure to enhance efficiency .

The applications of 2-Phenyl-2-butenal are diverse:

  • Flavoring Agent: Widely used in the food industry for its flavoring properties.
  • Intermediate in Organic Synthesis: Serves as a precursor in pharmaceuticals, agrochemicals, and dyestuffs.
  • Fragrance Component: Utilized in perfumes due to its aromatic characteristics .

Research indicates that 2-Phenyl-2-butenal interacts with various biological molecules. It has been shown to influence cellular signaling pathways through its electrophilic nature, allowing it to form covalent bonds with proteins and enzymes. This interaction can lead to either enzyme inhibition or activation based on the cellular context . Additionally, studies have explored its potential effects on oxidative stress responses within cells.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Phenyl-2-butenal. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
Cinnamaldehydeα,β-unsaturated aldehydeFound in cinnamon; strong flavor profile
BenzaldehydeAromatic aldehydeSimple structure; used as a flavoring agent
Trans-3-HexenalAliphatic aldehydeGreen apple aroma; used in fruit flavors
VanillinAromatic aldehydeCharacteristic flavor of vanilla; widely used

Uniqueness of 2-Phenyl-2-butenal

While similar compounds serve various roles in flavoring and fragrance, 2-Phenyl-2-butenal is distinctive due to its specific flavor profile that combines chocolate and floral notes. Its dual isomeric forms also contribute to its versatility in applications within both food and chemical industries .

Physical Description

Colourless to slightly yellow liquid; green, floral, woody

XLogP3

2.2

Density

1.031-1.037

UNII

N8EMO6YRV9

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 70 of 158 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54075-09-1
55088-52-3
4411-89-6

Wikipedia

(2E)-2-phenyl-2-butenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzeneacetaldehyde, .alpha.-ethylidene-: ACTIVE

Dates

Modify: 2023-08-15

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